2-Amino-1-methylindolin-3-one

Catalog No.
S13623271
CAS No.
M.F
C9H10N2O
M. Wt
162.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-methylindolin-3-one

Product Name

2-Amino-1-methylindolin-3-one

IUPAC Name

2-amino-1-methyl-2H-indol-3-one

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(12)9(11)10/h2-5,9H,10H2,1H3

InChI Key

BODRTHOBFMGQAO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)C2=CC=CC=C21)N

2-Amino-1-methylindolin-3-one is an organic compound belonging to the indole family, characterized by its unique structure that includes an amino group and a methyl group attached to the indolinone framework. The molecular formula for this compound is C10H10N2OC_{10}H_{10}N_2O, and it features a bicyclic structure consisting of a fused indole and carbonyl moiety. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

  • Oxidation: This compound can be oxidized to form corresponding oxindoles using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the carbon adjacent to the nitrogen atom, leading to the formation of 2-methyl-3-oxindole.
  • Reduction: Reduction reactions can yield indoline derivatives through the use of reducing agents like lithium aluminum hydride, which effectively reduces the carbonyl group.
  • Substitution Reactions: Friedel-Crafts acylation can be performed using aluminum chloride as a catalyst, allowing for the introduction of various substituents onto the aromatic ring.

These reactions demonstrate the versatility of 2-amino-1-methylindolin-3-one in synthetic organic chemistry.

The biological activity of 2-amino-1-methylindolin-3-one is notable, particularly in pharmacology. Compounds with similar structures have shown a range of biological effects, including:

  • Antitumor Activity: Some derivatives exhibit significant antitumor properties, making them candidates for cancer therapy.
  • Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against various pathogens, indicating potential use as an antibacterial agent.
  • Neuroprotective Effects: Preliminary studies suggest that derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

These activities are often attributed to the indole structure's ability to interact with biological targets effectively.

Several synthesis methods for 2-amino-1-methylindolin-3-one have been reported:

  • Cyclization of N-Alkylated Anilines: This method involves cyclizing N-alkylated anilines with α,β-unsaturated carbonyl compounds under acidic conditions. This approach is favored for its simplicity and efficiency.
  • Palladium-Catalyzed Cyclization: Another method includes using palladium-catalyzed cyclization of ortho-alkynylanilines, which allows for greater control over reaction conditions and yields high-purity products.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and improve yields significantly .

These methods highlight the adaptability of synthetic approaches tailored to specific research needs.

2-Amino-1-methylindolin-3-one has several applications across various domains:

  • Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.
  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic chemistry.

Interaction studies are crucial for understanding how 2-amino-1-methylindolin-3-one interacts with biological targets. Research indicates that compounds with similar structures can bind effectively to receptors or enzymes, influencing their activity. For instance:

  • Enzyme Inhibition: Some studies have indicated that derivatives may act as enzyme inhibitors, providing insights into their mechanism of action.
  • Receptor Binding Affinity: Investigations into receptor binding affinities help elucidate potential therapeutic effects and side effects associated with these compounds.

These studies are essential for drug development processes and understanding pharmacodynamics.

Several compounds share structural similarities with 2-amino-1-methylindolin-3-one. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-MethylindoleIndole structure with a methyl groupKnown for its roles in natural products
IndolineBicyclic structure without carbonylSimpler structure; less functional diversity
3-HydroxyindoleHydroxyl group on the indole ringExhibits different reactivity patterns
IsatinIndole derivative with a carbonylKnown for its wide range of biological activities

The uniqueness of 2-amino-1-methylindolin-3-one lies in its combination of amino and methyl groups attached to the indoline framework, which enhances its reactivity and potential biological interactions compared to these similar compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.079312947 g/mol

Monoisotopic Mass

162.079312947 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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